amine hydrochloride CAS No. 479664-85-2](/img/structure/B2730906.png)
[1-(Adamantan-1-yl)ethyl](benzyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a method for synthesizing bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride under laboratory conditions was developed . The resulting azomethine was reduced by NaBH4 to corresponding amine, which was converted to the hydrochloride by passing dry HCl through its CH2Cl2 solution .Molecular Structure Analysis
The molecular structure of “1-(Adamantan-1-yl)ethylamine hydrochloride” consists of an adamantane core with an ethyl group attached to one of the carbon atoms. This ethyl group is further substituted with a benzylamine group.Chemical Reactions Analysis
While specific chemical reactions involving “1-(Adamantan-1-yl)ethylamine hydrochloride” are not detailed in the search results, the compound’s structure suggests it could participate in various chemical reactions. For example, the amine group could engage in reactions typical for amines, such as acid-base reactions or nucleophilic substitutions .Aplicaciones Científicas De Investigación
Structural and Noncovalent Interaction Studies
Adamantane derivatives have been extensively studied for their crystal structures and noncovalent interactions. For instance, a study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrids revealed insights into their crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. These compounds showed significant intra- and intermolecular interactions, which are crucial for understanding their stability and reactivity in various chemical environments (El-Emam et al., 2020).
Synthesis and Chemical Properties
The synthesis and properties of adamantane derivatives have been a subject of research to explore their potential applications further. For example, research by D’yachenko et al. (2019) presented the synthesis and properties of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and related compounds, highlighting their yields and the conditions required for their preparation (D’yachenko et al., 2019).
Catalytic and Synthetic Applications
Adamantane derivatives also play a role in catalysis and synthesis. Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes of tridentate 3N ligands, including adamantane derivatives, as functional models for methane monooxygenases. This study provided insights into the selective hydroxylation of alkanes, showing how adamantane derivatives can influence catalytic efficiency and selectivity (Sankaralingam & Palaniandavar, 2014).
Antimicrobial and Anti-inflammatory Activities
The potential antimicrobial and anti-inflammatory applications of adamantane derivatives have been investigated as well. Krylov et al. (2016) synthesized bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride and assessed its antibacterial activity, indicating the compound's relevance in developing new antimicrobial agents (Krylov et al., 2016).
Propiedades
IUPAC Name |
1-(1-adamantyl)-N-benzylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N.ClH/c1-14(20-13-15-5-3-2-4-6-15)19-10-16-7-17(11-19)9-18(8-16)12-19;/h2-6,14,16-18,20H,7-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUKRIDSXUSCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2730824.png)
![2-{[4-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2730825.png)
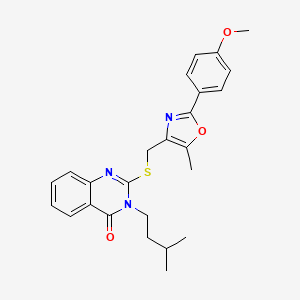
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2730829.png)

![Spiro[2,3,4a,6,7,7a-hexahydrocyclopenta[b][1,4]dithiine-5,2'-oxirane]](/img/structure/B2730835.png)
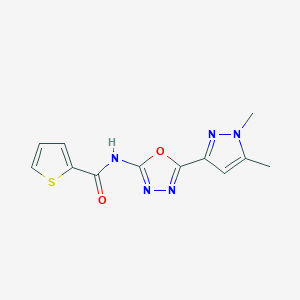
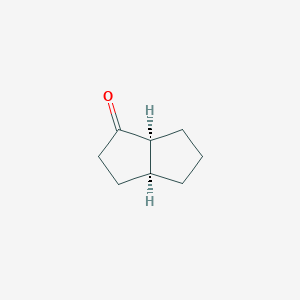
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B2730839.png)
![2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide](/img/structure/B2730840.png)
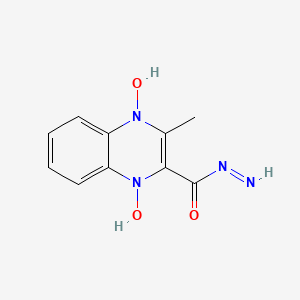

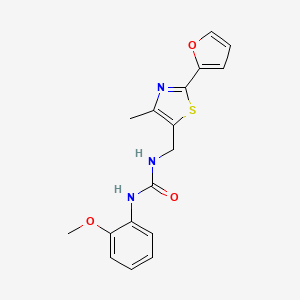
![7-(4-chlorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2730846.png)
